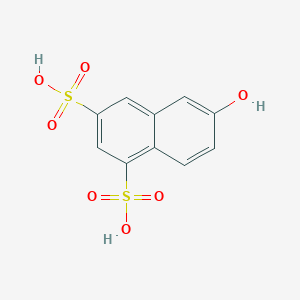

6-Hydroxynaphthalene-1,3-disulfonic acid

Übersicht

Beschreibung

6-Hydroxynaphthalene-1,3-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Hydroxynaphthalene-1,3-disulfonic acid can be synthesized through a multi-step process involving the sulfonation of naphthalene followed by hydroxylation. The typical synthetic route includes:

Sulfonation: Naphthalene is treated with concentrated sulfuric acid or oleum to introduce sulfonic acid groups at the 1 and 3 positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation and hydroxylation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions and to ensure efficient mixing and temperature control. The final product is purified through crystallization or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and other reduced forms.

Substitution: Esters, ethers, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Dye Manufacturing

One of the primary applications of 6-hydroxynaphthalene-1,3-disulfonic acid is in the dye industry. It serves as a precursor for the synthesis of azo dyes, which are widely used in textiles, leather, and paper industries due to their vibrant colors and stability.

| Application | Details |

|---|---|

| Textile Dyes | Used to produce bright and fast colors. |

| Leather Dyes | Ensures durable coloring for leather goods. |

| Paper Dyes | Employed in producing colored paper products. |

Biochemical Research

In biochemical research, H-acid is utilized for various assays and as a reagent for detecting chemical species. It plays a role in enzyme studies and can be used as a staining agent for biological samples.

| Research Area | Uses |

|---|---|

| Enzyme Reactions | Studies involving enzyme kinetics. |

| Staining Agent | Used in microscopy for visualizing samples. |

Case Study 1: Azo Dye Synthesis

A study demonstrated the efficiency of using this compound as a precursor in synthesizing specific azo dyes. The resulting dyes exhibited excellent colorfastness properties when applied to cotton fabrics, making them suitable for commercial textile applications.

Case Study 2: Environmental Monitoring

Research has shown that H-acid can be employed in environmental testing for detecting pollutants. Its ability to form stable complexes with various metals allows it to be used effectively in colorimetric assays for environmental monitoring.

Wirkmechanismus

The mechanism of action of 6-Hydroxynaphthalene-1,3-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds, ionic interactions, and other types of chemical bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene-1,5-disulfonic acid: Similar in structure but lacks the hydroxyl group at the 6 position.

2-Naphthol-6,8-disulfonic acid: Contains hydroxyl and sulfonic acid groups but at different positions on the naphthalene ring.

1-Naphthol-3,6-disulfonic acid: Another isomer with hydroxyl and sulfonic acid groups at different positions.

Uniqueness

6-Hydroxynaphthalene-1,3-disulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly useful in certain chemical syntheses and industrial applications where other similar compounds may not be as effective .

Biologische Aktivität

6-Hydroxynaphthalene-1,3-disulfonic acid (CAS No. 93-01-6) is a sulfonic acid derivative of naphthalene that has garnered attention for its biological activities and potential applications in various fields, including environmental science and pharmaceuticals. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 288.30 g/mol. The structure features two sulfonic acid groups (-SO₃H) and one hydroxyl group (-OH) attached to the naphthalene ring, which contributes to its solubility and reactivity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study by Zurrer et al. (2010) explored the degradation of similar naphthalene sulfonates by Pseudomonas species, indicating that these compounds can be metabolized by certain bacteria, suggesting potential applications in bioremediation efforts .

Toxicological Effects

The compound's safety profile has been assessed through various studies. Toxicological evaluations indicate that while it is generally safe at low concentrations, higher doses may lead to cytotoxic effects in mammalian cell lines. For instance, a study highlighted the compound's irritant properties on skin and eyes, which necessitates careful handling .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Enzyme Inhibition : The sulfonic acid groups may inhibit specific enzymes involved in metabolic pathways, affecting microbial growth and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that naphthalene derivatives can induce oxidative stress in cells, leading to apoptosis in sensitive organisms.

Environmental Impact

This compound is classified as a xenobiotic compound with potential environmental persistence. Its degradation pathways have been studied extensively:

- Biodegradation : Research indicates that certain microorganisms can utilize this compound as a carbon source, leading to its breakdown into less harmful metabolites .

- Ecotoxicology : The compound's high water solubility raises concerns about its potential accumulation in aquatic ecosystems. Studies have shown that it does not significantly bioaccumulate in lipid tissues but may pose risks to aquatic organisms due to its toxic metabolites .

Case Study 1: Biodegradation by Microorganisms

A notable case study involved the degradation of this compound by Alcaligenes species. The study demonstrated that these bacteria could effectively metabolize the compound under laboratory conditions, highlighting its potential use in bioremediation strategies for contaminated environments .

Case Study 2: Toxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cell lines. Results indicated dose-dependent toxicity with significant effects observed at concentrations above 100 µM. This study underscores the importance of assessing safety for potential pharmaceutical applications .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈O₅S₂ |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 93-01-6 |

| Antimicrobial Activity | Effective against certain bacteria |

| Toxicity (in vitro) | Cytotoxic at high concentrations |

| Microorganism | Degradation Capability |

|---|---|

| Pseudomonas sp. | High |

| Alcaligenes sp. | Moderate |

Eigenschaften

IUPAC Name |

6-hydroxynaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVUQFBYRBEWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627310 | |

| Record name | 6-Hydroxynaphthalene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-05-3 | |

| Record name | 6-Hydroxy-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynaphthalene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.